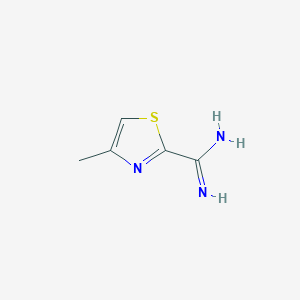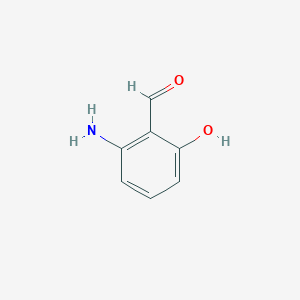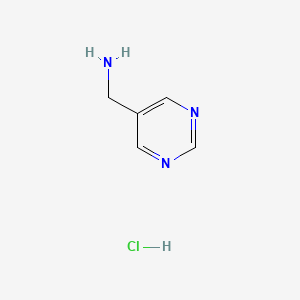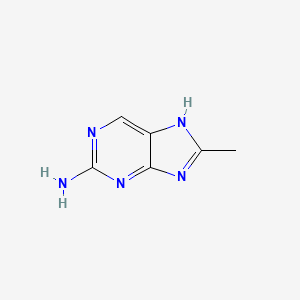![molecular formula C5H10N2O2 B11922771 6,9-Dioxa-1,3-diazaspiro[4.4]nonane CAS No. 260053-40-5](/img/structure/B11922771.png)
6,9-Dioxa-1,3-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxa-1,3-diazaspiro[44]nonane is a heterocyclic compound characterized by a spiro structure containing both oxygen and nitrogen atoms This compound is notable for its unique ring system, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane typically involves the cyclization of O-acylated hydroxyamides. The reaction conditions often require an excess of reagents to ensure the formation of the target molecule. For instance, the use of O-acylated α-hydroxyamides in the presence of suitable catalysts and solvents can lead to the formation of the spiro compound through a double cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dioxa-1,3-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spiro structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6,9-Dioxa-1,3-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane involves its interaction with molecular targets through its spiro structure. The oxygen and nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with oxygen atoms in the ring system.
1,3-Dioxane: Another heterocyclic compound with a six-membered ring containing oxygen atoms.
1,3-Dithiane: A sulfur-containing analog with a similar ring structure.
Uniqueness
6,9-Dioxa-1,3-diazaspiro[4.4]nonane is unique due to the presence of both oxygen and nitrogen atoms in its spiro ring system. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
260053-40-5 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
1,4-dioxa-6,8-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-5(8-1)3-6-4-7-5/h6-7H,1-4H2 |
InChI-Schlüssel |
XAOKAKAMHXTJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CNCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)


